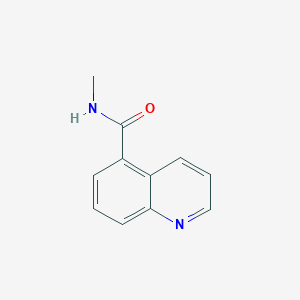

N-methylquinoline-5-carboxamide

Description

N-Methylquinoline-5-carboxamide is a quinoline derivative characterized by a methyl group attached to the nitrogen atom of the carboxamide moiety at the quinoline ring’s 5-position. Quinoline-based compounds are widely studied for their diverse pharmacological properties, including anticancer, antimicrobial, and antihistaminic activities .

Properties

IUPAC Name |

N-methylquinoline-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-12-11(14)9-4-2-6-10-8(9)5-3-7-13-10/h2-7H,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZOWSWKVNBASCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C2C=CC=NC2=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methylquinoline-5-carboxamide typically involves the reaction of quinoline-5-carboxylic acid with methylamine. This reaction can be carried out under various conditions, including:

Microwave irradiation: This method enhances the reaction rate and yield by providing uniform heating.

Solvent-free conditions: This environmentally friendly approach reduces the use of harmful solvents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-methylquinoline-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-5-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate and chromium trioxide are commonly used oxidizing agents.

Reducing agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution reagents: Halogens, alkyl halides, and other electrophiles are used in substitution reactions.

Major Products

The major products formed from these reactions include quinoline-5-carboxylic acid derivatives, amine derivatives, and various substituted quinoline compounds .

Scientific Research Applications

Chemical Synthesis and Building Block

N-Methylquinoline-5-carboxamide serves as a crucial building block in organic synthesis. It is utilized in the preparation of more complex quinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals. The compound can undergo various chemical transformations, including oxidation to form quinoline N-oxide derivatives and reduction to yield amine derivatives. Additionally, it can participate in substitution reactions with different nucleophiles, leading to a variety of substituted quinoline derivatives.

Anticancer Properties

Research has indicated that this compound derivatives exhibit significant anticancer activity. For instance, a series of novel quinoline-4-carboxamide derivatives were synthesized and screened for their ability to induce apoptosis in cancer cells. These compounds demonstrated effective inhibition of cell proliferation in various cancer types, including colon, pancreatic, and breast cancer cells. The mechanism involves targeting specific signaling pathways related to apoptosis and cell cycle regulation .

| Compound | Cancer Type | Activity | Mechanism |

|---|---|---|---|

| 7a | Colon Cancer | Induced apoptosis | Inhibition of PDK1 activity |

| 3h | Breast Cancer | Suppressed proliferation | Targeting apoptosis pathways |

Antimicrobial Activity

This compound has also been explored for its antimicrobial properties. Studies indicate that it disrupts microbial cell membranes and interferes with nucleic acid synthesis, making it a potential candidate for developing new antibiotics. Its effectiveness against various bacterial strains highlights its importance in medicinal chemistry.

Neuropathic Pain Management

Recent studies have focused on the potential of this compound derivatives as negative allosteric modulators of the metabotropic glutamate receptor 1 (mGluR1). These compounds have shown promise in preclinical models for treating neuropathic pain, demonstrating significant analgesic effects comparable to existing treatments like gabapentin .

| Compound | Target | Efficacy | Model Used |

|---|---|---|---|

| 13c | mGluR1 | Reduced allodynia | Rat spinal nerve ligation model |

Anti-inflammatory Applications

This compound has been investigated for its anti-inflammatory properties as well. It has shown potential therapeutic effects against conditions such as rheumatoid arthritis and inflammatory bowel diseases. The compound's ability to modulate inflammatory pathways could lead to new treatments with fewer side effects compared to traditional anti-inflammatory drugs .

Future Directions and Case Studies

The ongoing research into this compound suggests that its derivatives may play a significant role in developing multi-target agents capable of addressing complex diseases such as cancer and chronic pain conditions. For example, hybrid compounds combining this quinoline structure with other pharmacophores have exhibited enhanced biological activity, indicating a promising avenue for future drug development .

Mechanism of Action

The mechanism of action of N-methylquinoline-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Key Observations :

- Substituent Position : Position 5 carboxamides (e.g., compound 53) exhibit lower melting points than their position 3 analogs (compound 52), likely due to reduced molecular symmetry and packing efficiency .

- Substituent Effects : Electron-withdrawing groups (e.g., benzodioxolyl in compound 53) lower the C=O stretching frequency in IR compared to simpler alkyl substituents .

- Synthetic Yield : Carboxamides at position 5 (20–23% yield) are marginally more challenging to synthesize than position 4 analogs (55–67% yield) due to steric and electronic factors .

Antihistaminic and Cytotoxic Activity

Antibacterial Activity

- 4-Position Carboxamides (e.g., 5a5): Exhibited significant antibacterial efficacy, with MIC values <1 µg/mL against Staphylococcus aureus. The dimethylaminopropyl group enhanced membrane penetration .

- Comparison with 5-Position: No direct antibacterial data for position 5 carboxamides are available, but substituent polarity at position 5 may reduce bacterial target affinity compared to position 4 derivatives .

Metabolic Stability

- Enzyme inducers (e.g., phenobarbital) accelerate this process .

Research Findings and Implications

- Position-Specific Activity : Position 5 carboxamides may favor antihistaminic/cytotoxic applications, while position 4 derivatives are more suited for antibacterial use due to optimized substituent interactions .

- Synthetic Optimization : Lower yields for position 5 carboxamides suggest a need for improved catalysts or reaction conditions to enhance efficiency .

- Metabolic Considerations: The methyl group in N-methylquinoline-5-carboxamide may confer partial resistance to demethylation compared to tertiary amines, but in vivo studies are required to confirm this .

Biological Activity

N-Methylquinoline-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the current understanding of its biological activity, mechanisms of action, and pharmacokinetic properties, supported by relevant data tables and case studies.

Overview of Biological Activities

This compound has been investigated for several biological activities:

- Anticancer Activity : The compound shows potential in inhibiting specific protein kinases, particularly Pim-1 kinase, which plays a crucial role in cell survival and proliferation. Inhibition of this kinase can disrupt cancer cell growth and survival pathways.

- Antimicrobial Properties : Studies have indicated that derivatives of quinoline compounds, including this compound, exhibit significant antimicrobial activity against various pathogens. This includes efficacy against mycobacterial species such as Mycobacterium tuberculosis and Mycobacterium kansasii .

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been noted, although specific mechanisms require further elucidation.

The primary mechanism of action for this compound involves its interaction with protein kinases. By inhibiting Pim-1 kinase, the compound alters downstream signaling pathways that are critical for cell proliferation and survival. This inhibition can lead to apoptotic processes in cancer cells.

Biochemical Pathways Affected

The inhibition of Pim-1 kinase by this compound affects several key biochemical pathways:

- Cell Cycle Regulation : Disruption of cell cycle progression in cancer cells.

- Apoptosis Induction : Promoting programmed cell death in malignant cells.

- Inflammatory Response Modulation : Altering cytokine production and inflammatory mediator release .

Pharmacokinetics

Pharmacokinetic studies suggest that this compound is orally bioavailable with favorable absorption characteristics. It does not penetrate the blood-brain barrier significantly, which may limit central nervous system side effects but also restricts its use in neurological conditions.

Anticancer Efficacy

In a study evaluating the anticancer potential of various quinoline derivatives, this compound demonstrated significant cytotoxicity against several cancer cell lines. The compound's IC50 values were lower than those of standard chemotherapeutics, indicating superior potency in certain contexts .

Antimicrobial Activity

A comparative study showed that this compound exhibited higher activity against M. tuberculosis compared to traditional antibiotics like isoniazid and pyrazinamide. The compound's mechanism includes disrupting microbial cell membranes and inhibiting nucleic acid synthesis .

Table 1: Summary of Biological Activities

| Activity Type | Efficacy Level | Mechanism |

|---|---|---|

| Anticancer | High | Inhibition of Pim-1 kinase |

| Antimicrobial | Moderate to High | Disruption of cell membranes |

| Anti-inflammatory | Moderate | Modulation of inflammatory pathways |

Table 2: Antimicrobial Efficacy Against Mycobacterial Strains

| Compound | Activity Against | IC50 (µM) |

|---|---|---|

| This compound | M. tuberculosis | 0.5 |

| M. kansasii | 0.8 | |

| M. avium | 1.0 |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-methylquinoline-5-carboxamide derivatives, and how do reaction conditions influence yield?

- Methodological Answer: Synthesis typically involves coupling quinoline-5-carboxylic acid with methylamine derivatives under catalytic conditions. For example, derivatives in –3 were synthesized using catalysts (e.g., DCC or EDC) and solvents like DMF or THF, with yields ranging from 20% to 76% depending on substituent steric effects and reaction time . Thin-layer chromatography (TLC) with n-hexane:methanol (8:2) is recommended for monitoring reaction progress . Lower yields in structurally similar analogs (e.g., 23% vs. 20% in ) may result from competing side reactions or purification challenges .

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

- Methodological Answer: Key techniques include:

- 1H/13C NMR : Assigns protons and carbons near the carboxamide group (e.g., δ 7.5–8.5 ppm for quinoline protons in DMSO-d6) .

- IR spectroscopy : Confirms the C=O stretch of the carboxamide group (1643–1659 cm⁻¹) .

- Mass spectrometry (EI) : Identifies molecular ion peaks (e.g., m/z 292 [M]+ in ) .

- Elemental analysis : Validates purity by comparing calculated vs. observed C/H/N ratios (e.g., C: 69.86%, N: 9.58%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data among structurally similar this compound analogs?

- Methodological Answer: Discrepancies in bioactivity (e.g., antihistaminic vs. cytotoxic effects in ) require:

- Comparative dose-response assays : Test compounds at identical concentrations (e.g., 1–100 µM) using standardized protocols like MTT or SRB assays .

- Structural analysis : Investigate substituent effects (e.g., benzodioxolyl vs. methyl groups) on receptor binding using molecular docking .

- Batch consistency checks : Verify purity via HPLC and replicate experiments to rule out synthetic variability .

Q. What methodologies are effective in establishing structure-activity relationships (SAR) for antiproliferative this compound derivatives?

- Methodological Answer: SAR studies involve:

- Systematic substitution : Modify the quinoline core (e.g., halogenation at position 2 or 3) and the N-methylcarboxamide group .

- In vitro screening : Use cancer cell lines (e.g., MCF-7, HeLa) to assess IC50 values and apoptotic markers (e.g., caspase-3 activation) .

- Computational modeling : Apply QSAR models to predict activity trends based on electronic (HOMO/LUMO) and steric parameters .

Q. How should researchers address discrepancies in melting points and yields between batches of this compound derivatives?

- Methodological Answer: Variations in melting points (e.g., 202–203°C vs. 254–256°C in ) may arise from:

- Polymorphism : Characterize crystal forms via X-ray diffraction .

- Purity issues : Re-purify via column chromatography or recrystallization (e.g., ethanol/DMF mixtures) .

- Reaction optimization : Adjust stoichiometry, temperature, or catalyst loading to improve reproducibility .

Q. What strategies improve the solubility and bioavailability of this compound derivatives without compromising activity?

- Methodological Answer:

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance aqueous solubility .

- Salt formation : Use hydrochloride or sodium salts to improve dissolution rates .

- Structural modifications : Replace hydrophobic substituents (e.g., benzodioxolyl) with polar moieties (e.g., hydroxyl or amine groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.